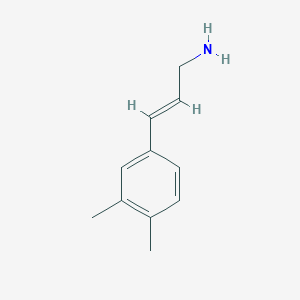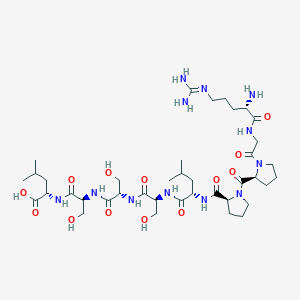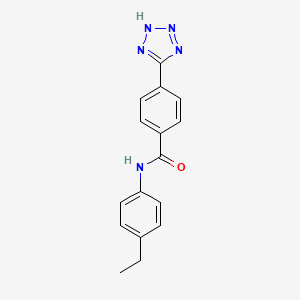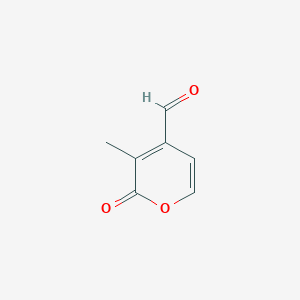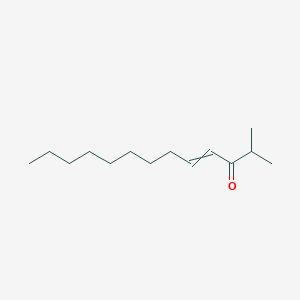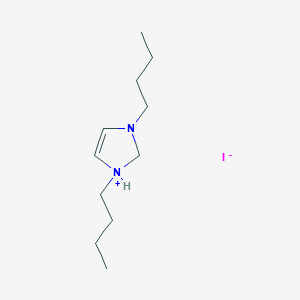
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide: is an organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a positively charged imidazolium ring, which is stabilized by the iodide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,3-dibutylimidazole with iodomethane under reflux conditions. The reaction proceeds as follows:
1,3-Dibutylimidazole+Iodomethane→1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used in the presence of coordinating solvents.
Major Products Formed:
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced imidazolium derivatives.
Complexation Reactions: Formation of metal-imidazolium complexes.
Scientific Research Applications
Chemistry: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is used as a precursor for the synthesis of other imidazolium salts and ionic liquids. It is also employed in catalysis, particularly in transition metal-catalyzed reactions.
Biology: In biological research, this compound can be used as a model system to study the interactions of imidazolium salts with biological molecules
Industry: In industrial applications, this compound can be used in the formulation of ionic liquids, which are employed as solvents, electrolytes, and in various separation processes.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its interactions with other molecules. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, potentially disrupting their function.
Comparison with Similar Compounds
- 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium iodide
Comparison: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its dimethyl and diethyl counterparts, the dibutyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
143085-46-5 |
|---|---|
Molecular Formula |
C11H23IN2 |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
1,3-dibutyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-10H,3-8,11H2,1-2H3;1H |
InChI Key |
ORQHMOVLFSTIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
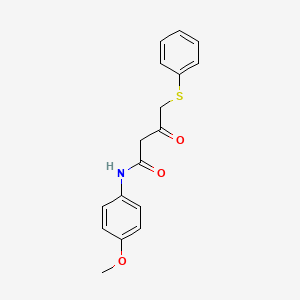
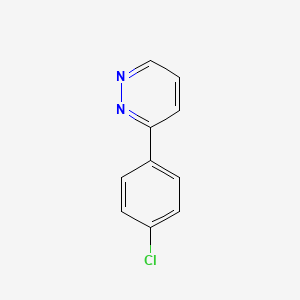
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
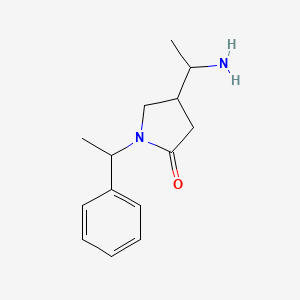
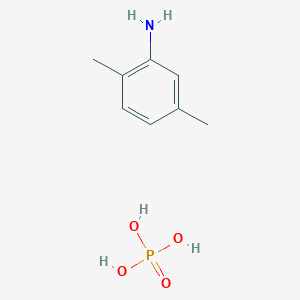
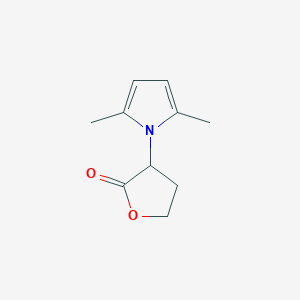
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
